4-Methylcyclohexane-1,3-diamine 4-Methylcyclohexane-1,3-diamine
Brand Name: Vulcanchem
CAS No.: 13897-55-7
VCID: VC20973984
InChI: InChI=1S/C7H16N2/c1-5-2-3-6(8)4-7(5)9/h5-7H,2-4,8-9H2,1H3
SMILES: CC1CCC(CC1N)N
Molecular Formula: C7H16N2
Molecular Weight: 128.22 g/mol

4-Methylcyclohexane-1,3-diamine

CAS No.: 13897-55-7

Cat. No.: VC20973984

Molecular Formula: C7H16N2

Molecular Weight: 128.22 g/mol

* For research use only. Not for human or veterinary use.

4-Methylcyclohexane-1,3-diamine - 13897-55-7

Specification

CAS No. 13897-55-7
Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
IUPAC Name 4-methylcyclohexane-1,3-diamine
Standard InChI InChI=1S/C7H16N2/c1-5-2-3-6(8)4-7(5)9/h5-7H,2-4,8-9H2,1H3
Standard InChI Key QTKDDPSHNLZGRO-UHFFFAOYSA-N
SMILES CC1CCC(CC1N)N
Canonical SMILES CC1CCC(CC1N)N

Introduction

Chemical Identity and Physical Properties

4-Methylcyclohexane-1,3-diamine (CAS No. 13897-55-7) is an aliphatic diamine with molecular formula C7H16N2 and molecular weight of 128.22 g/mol. It appears as a colorless to light yellow liquid with a distinctive amine odor. The compound's unique structure contributes to its chemical reactivity and diverse applications.

Identifiers and Nomenclature

This compound is known by several synonyms in scientific literature and commercial contexts:

IdentifierValue
CAS Number13897-55-7
IUPAC Name4-methylcyclohexane-1,3-diamine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
EINECS Number237-666-9
InChIInChI=1S/C7H16N2/c1-5-2-3-6(8)4-7(5)9/h5-7H,2-4,8-9H2,1H3
InChIKeyQTKDDPSHNLZGRO-UHFFFAOYSA-N
Common Synonyms1,3-Cyclohexanediamine, 4-methyl-; 2,4-Diamino-1-methylcyclohexane; HTDA; 4-Methyl-1,3-cyclohexanediamine
Sources: Information compiled from CAS registries and chemical databases

Physical and Chemical Properties

The physical and chemical properties of 4-methylcyclohexane-1,3-diamine are summarized in the following table:

PropertyValue
Physical StateLiquid
Density0.905 g/cm³
Boiling Point196.2°C at 760 mmHg
Estimated Boiling Point227.68°C
Flash Point83.2°C
Refractive Index1.469
Vapor Pressure0.404 mmHg at 25°C
pKa10.56±0.70 (Predicted)
Sources: Data collected from chemical databases and safety documentation

Synthesis Methods

4-Methylcyclohexane-1,3-diamine can be synthesized through several methods, with variations depending on the desired scale, purity, and stereochemical control.

Laboratory and Industrial Synthesis Routes

Several synthetic pathways have been established for producing this compound:

  • Cyclohexanone Derivatives Approach: One common method involves the reaction of cyclohexanone with methylamine, followed by reduction with hydrogen in the presence of a catalyst such as palladium on carbon.

  • 4-Methylcyclohexanone Route: Another approach involves the reaction of 4-methylcyclohexanone with ammonia, followed by hydrogenation.

  • Dinitrotoluene Hydrogenation: This process entails reacting dinitrotoluene with hydrogen gas in the presence of a catalyst, converting nitro groups (NO2) into amine groups (NH2) .

Industrial Production Methods

In industrial settings, this compound is often produced using continuous flow processes:

  • Catalytic Hydrogenation: This involves the catalytic hydrogenation of 4-methylcyclohexanone in the presence of ammonia. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product.

  • Continuous Flow Process: For larger scale production, continuous flow reactors are preferred over batch processes, allowing for better control of reaction conditions and more consistent product quality.

Reaction Parameters and Considerations

The synthesis of 4-methylcyclohexane-1,3-diamine requires careful control of reaction conditions for optimal results:

ParameterTypical RangeEffect on Synthesis
Temperature80-120°CHigher temperatures increase reaction rate but may reduce selectivity
Pressure (for hydrogenation)High pressureEnsures efficient hydrogenation of precursors
CatalystPalladium on carbon, Raney nickelFacilitates hydrogenation reactions
SolventEthanol, methanolAffects solubility of reactants and reaction kinetics
Reaction TimeMethod-dependentLonger times may increase yield but can promote side reactions
Sources: Synthesized from chemical manufacturing literature and patent information

Chemical Reactivity

The chemical behavior of 4-methylcyclohexane-1,3-diamine is characterized by its bifunctional nature, with two amine groups providing sites for various chemical transformations.

Types of Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation Reactions: Can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate and hydrogen peroxide.

  • Reduction Processes: Can be reduced to form cyclohexylamines, typically using hydrogen gas in the presence of a palladium catalyst.

  • Nucleophilic Substitution: The amine groups can participate in nucleophilic substitution reactions with halides to form substituted amines.

  • Cross-linking Reactions: Reacts with polyisocyanates to form cross-linked polyurethane materials, a property utilized in polymer chemistry .

  • Complexation with Metals: Forms stable complexes with various metal ions due to the electron-donating properties of the amine groups.

Reaction Mechanisms

The mechanism of action for 4-methylcyclohexane-1,3-diamine involves its interaction with various molecular targets:

  • In Biological Systems: Acts as a ligand for enzymes, potentially altering their activity by binding to active sites.

  • In Industrial Applications: Functions as a cross-linking agent, forming stable bonds with other molecules to create polymers and resins.

  • In Epoxy Curing: Participates in ring-opening reactions with epoxide groups, creating a three-dimensional network structure through the formation of covalent bonds .

Industrial Applications

4-Methylcyclohexane-1,3-diamine has found numerous applications across various industries due to its unique chemical properties.

Polymer Industry

The compound serves as a critical component in polymer formulations:

  • Epoxy Resin Curing Agent: Functions as a high-performance curing agent in epoxy formulations, which are essential for coatings, adhesives, and composite materials. The global epoxy resin market was valued at approximately $12 billion in 2023 and is projected to grow at a CAGR of 5.8% through 2030 .

  • Polyurethane Manufacturing: Enhances mechanical properties and chemical resistance in polyurethane elastomers, coatings, adhesives, and sealants .

Automotive and Aerospace Sectors

Applications in transportation industries include:

  • Electric Vehicle Components: Used in lightweight components, such as EV battery casings and structural adhesives. With electric vehicle production expected to reach 40 million units annually by 2030, demand for these materials is increasing .

  • Aerospace Composites: Utilized in high-strength, heat-resistant composites for aircraft interiors and engine components. The commercial aerospace composites market was valued at $5.2 billion in 2023 .

  • Flame-Resistant Materials: Incorporated into epoxy systems used in aircraft cabin panels, such as those in the Airbus A350 and Boeing 787 Dreamliner, where weight reduction and fire safety are critical requirements .

Electronics Industry

The electronics sector employs this compound in:

  • Printed Circuit Board Laminates: Used in PCB laminates and encapsulation resins. With the global PCB market expanding at 4.3% annually, demand for halogen-free, high-glass transition temperature (Tg) epoxy systems containing this compound continues to rise .

  • Electronic Encapsulants: Provides protection for sensitive electronic components against environmental factors and mechanical stress.

Scientific Research Applications

In scientific research, 4-methylcyclohexane-1,3-diamine serves several important functions.

Organic Synthesis

The compound functions as:

  • Building Block: Acts as a crucial building block in the synthesis of complex organic molecules due to its unique structure with two amine functionalities.

  • Chiral Auxiliary: Can be used in stereoselective syntheses due to its potential for stereoisomerism .

Biochemical Research

Applications in biochemical studies include:

  • Enzyme Mechanism Studies: Utilized to investigate enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins enables researchers to explore the dynamics of enzyme activity and inhibition.

  • Metal Ion Complexation: Forms complexes with metal ions that can catalyze various biochemical reactions, making it valuable for studying bioinorganic chemistry.

Medicinal Chemistry

Potential pharmaceutical applications include:

  • Drug Development: Under investigation for potential use in drug development, particularly where amine functionalities are required for biological activity.

  • Structure-Activity Relationship Studies: Used to explore how structural modifications affect biological activity, helping to design more effective pharmaceutical compounds.

Stereochemical Considerations

The stereochemistry of 4-methylcyclohexane-1,3-diamine plays an important role in its properties and applications.

Stereoisomers

The compound can exist as different stereoisomers due to the presence of potential stereocenters:

  • Racemic Mixture: Many commercial preparations contain a mixture of stereoisomers.

  • (1R,3S)-4-methylcyclohexane-1,3-diamine: This specific stereoisomer has unique properties and potentially different applications compared to the racemic mixture .

Stereoselectivity in Synthesis

Various methods can be employed to control the stereochemistry during synthesis:

  • Chiral Catalysts: Enantioselective catalysts like (R,R)-Jacobsen's salen-Co(III) can be used for asymmetric amination, achieving high enantiomeric excess.

  • Solvent Effects: Polar aprotic solvents can enhance nucleophilic attack, while additives like K₂CO₃ may improve regioselectivity.

  • Computational Modeling: DFT studies can predict transition states to guide steric control of axial versus equatorial NH₂ positioning.

Environmental CompartmentPNEC Value
Fresh water0.47 mg/l
Sea water0.047 mg/l
Intermittent waste water0.341 mg/l
Fresh water sediment2.44 mg/kg
Marine sediment0.244 mg/kg
Soil0.211 mg/kg
Waste water treatment plant7.7 mg/l
Sources: Data from safety documentation for structurally similar compounds

Comparison with Similar Compounds

To better understand the properties and applications of 4-methylcyclohexane-1,3-diamine, it is instructive to compare it with structurally similar compounds.

Structural Analogs

Several compounds share structural similarities:

  • Cyclohexane-1,3-diamine: Lacks the methyl group, resulting in reduced steric hindrance and potentially different reactivity patterns.

  • 4-Methylcyclohexane-1,2-diamine: Has amino groups at different positions (1,2 instead of 1,3), affecting its reactivity and applications.

  • 4-Methylcyclohexane-1,4-diamine: With amino groups in para positions, this isomer displays different physical properties and forms distinct polymer networks.

Comparative Reactivity

The structural differences among these compounds lead to variations in their chemical behavior:

CompoundStructural CharacteristicEffect on ReactivityPrimary Applications
4-Methylcyclohexane-1,3-diamineMethyl at C-4, amino at C-1,3Balanced nucleophilicity and steric effectsEpoxy curing, polyurethanes
Cyclohexane-1,3-diamineNo methyl groupHigher flexibility, less steric hindranceSimilar applications with different physical properties
4-Methylcyclohexane-1,2-diamineAmino groups at adjacent positionsDifferent angle of attack for nucleophilic reactionsAlternative curing agent with different cure profiles
4-Methylcyclohexane-1,4-diamineAmino groups at para positionsSymmetrical structure, different cross-linking patternProduces different polymer network architectures
Sources: Compiled from chemical reactivity studies and industrial applications data

Analytical Characterization

Spectroscopic and analytical techniques are essential for identifying and characterizing 4-methylcyclohexane-1,3-diamine.

Spectroscopic Methods

The compound can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm structure via characteristic chemical shifts, including signals for cyclohexane CH₂ groups (δ ~1.2-1.8 ppm), NH₂ groups (δ ~2.5-3.0 ppm), and methyl protons.

  • Infrared Spectroscopy: Shows characteristic peaks at 3300-3500 cm⁻¹ (N-H stretch) and 1600-1650 cm⁻¹ (C-N bend).

  • Mass Spectrometry: Typically displays molecular ion [M+H]⁺ at m/z 129.1, corresponding to C₇H₁₆N₂.

Current Research and Future Perspectives

Research on 4-methylcyclohexane-1,3-diamine continues to evolve, with several promising directions for future applications.

Emerging Applications

Current research is exploring new potential uses:

  • Sustainable Materials: Integration into bio-based epoxy systems for more environmentally friendly materials.

  • Advanced Composites: Development of high-performance composites with enhanced mechanical and thermal properties for aerospace and automotive applications.

  • Nanomaterials: Investigation of potential applications in nanocomposite materials and surface functionalization.

Market Trends

The market for 4-methylcyclohexane-1,3-diamine is influenced by several factors:

  • Epoxy Resin Industry Growth: Primary driver of demand, with the epoxy resin market projected to grow at a CAGR of 5.8% through 2030 .

  • Electric Vehicle Expansion: The transition toward electric vehicles is increasing demand for lightweight, durable materials incorporating this compound .

  • Wind Energy Sector: Epoxy-based composites reinforced with this compound enhance durability in wind turbine blades, aligning with the 45% annual growth in global wind energy capacity since 2020 .

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